

Structural comparison of isoguanosine and guanosine crystal structures.

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Compound of Interest

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A Comparative Crystallographic Analysis of Isoguanosine and Guanosine

An in-depth guide for researchers, scientists, and drug development professionals on the structural nuances of **isoguanosine** and its canonical isomer, guanosine.

Isoguanosine, a naturally occurring isomer of guanosine, presents a fascinating case study in the field of nucleoside chemistry and structural biology. The simple transposition of the amino and carbonyl groups on the purine ring leads to significant differences in their physicochemical properties, hydrogen bonding patterns, and, consequently, their roles in biological systems and potential therapeutic applications. This guide provides a detailed comparison of the crystal structures of **isoguanosine** and guanosine, supported by experimental data, to illuminate the subtle yet profound impact of this isomeric difference.

Structural Overview

Isoguanosine and guanosine share the same chemical formula ($C_{10}H_{13}N_5O_5$) but differ in the positions of their exocyclic functional groups on the purine base. In guanosine, the amino group is at the C2 position and the carbonyl group is at the C6 position. In **isoguanosine**, these positions are swapped. This seemingly minor alteration dramatically impacts the hydrogen bond donor and acceptor patterns, leading to distinct intermolecular interactions in the solid state.

A recent study in 2024 elucidated the single-crystal structure of **isoguanosine** for the first time using microcrystal electron diffraction (MicroED), providing a long-awaited detailed view of its three-dimensional arrangement.[1][2][3] The crystal structure of guanosine, in its dihydrate form, was determined much earlier by X-ray diffraction, revealing a stable, well-defined structure.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for **isoguanosine** and guanosine dihydrate, offering a quantitative comparison of their solid-state structures. The data for **isoguanosine** is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 2326604, and the data for guanosine dihydrate is based on the well-established structure in the CCDC (Refcode GUANOS02).

Table 1: Unit Cell Parameters

Parameter	Isoguanosine	Guanosine Dihydrate
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁
a (Å)	10.53	17.518
b (Å)	12.34	11.502
c (Å)	18.96	6.658
α (°)	90	90
β (°)	90	98.17
γ (°)	90	90
Volume (Å ³)	2463.7	1327.4
Z	8	4

Table 2: Selected Bond Lengths (Å)

Bond	Isoguanosine (Molecule A)	Guanosine (Molecule A)
N9-C1'	1.46	1.47
C2-N3	1.37	1.33
C4-C5	1.38	1.37
C6-N1	1.36	1.38
C6-O6/N6	1.25 (C=O)	1.35 (C-NH ₂)
C2-N1	1.39	1.37
C2-N2/O2	1.34 (C-NH ₂)	1.25 (C=O)

Table 3: Selected Bond Angles (°)

Angle	Isoguanosine (Molecule A)	Guanosine (Molecule A)
C2-N1-C6	123.5	125.4
N1-C2-N3	118.9	123.3
C4-C5-N7	109.8	110.8
C5-C6-N1	117.6	111.1
C1'-N9-C4	127.3	126.3

Table 4: Torsion Angles of the Glycosidic Bond (°)

Torsion Angle (O4'-C1'-N9-C4)	Isoguanosine	Guanosine Dihydrate
Molecule A	-168.9 (anti)	-175.8 (anti)
Molecule B	65.4 (syn)	61.2 (syn)

Hydrogen Bonding and Intermolecular Interactions

The most significant consequence of the isomeric difference between **isoguanosine** and guanosine is their distinct hydrogen-bonding capabilities. This leads to different packing arrangements in their respective crystal lattices.

In the crystal structure of guanosine dihydrate, the molecules form ribbons through hydrogen bonds between the N1-H and N7 of one molecule and the O6 and N2-H of an adjacent molecule. These ribbons are further stabilized by extensive hydrogen bonding involving the ribose hydroxyl groups and water molecules.

Isoguanosine, on the other hand, exhibits a more complex hydrogen-bonding network. The transposition of the C2-amino and C6-carbonyl groups allows for a different set of intermolecular interactions. The crystal structure reveals a three-dimensional network stabilized by a variety of hydrogen bonds, including base-base, base-sugar, and sugar-sugar interactions.

Table 5: Key Hydrogen Bond Geometries

Donor-H...Acceptor	Molecule(s)	Distance (D...A, Å)	Angle (D-H...A, °)
Isoguanosine			
N1-H1...O2'	Intermolecular	2.85	165
N6-H6A...N7	Intermolecular	2.98	170
O5'-H5'...O2	Intermolecular	2.75	172
Guanosine Dihydrate			
N1-H1...N7	Intermolecular	2.94	168
N2-H2A...O6	Intermolecular	2.96	173
O2'-H2'...OW1	Intermolecular	2.78	165

Experimental Protocols

The crystallographic data presented in this guide were obtained through the following experimental methodologies:

Isoguanosine: Microcrystal Electron Diffraction (MicroED)

- Crystallization: Single crystals of **isoguanosine** were grown from a supersaturated solution in a methanol/water (3:1 v/v) mixture by slow cooling.[1]
- Data Collection: MicroED data were collected using a transmission electron microscope (TEM) operating at 200 kV and equipped with a high-speed direct electron detector. The crystals were vitrified on EM grids by plunge-freezing in liquid ethane. Continuous rotation electron diffraction data were collected from individual microcrystals.[1][4]
- Structure Solution and Refinement: The diffraction data were processed using standard crystallographic software. The structure was solved by direct methods and refined against the electron diffraction data.

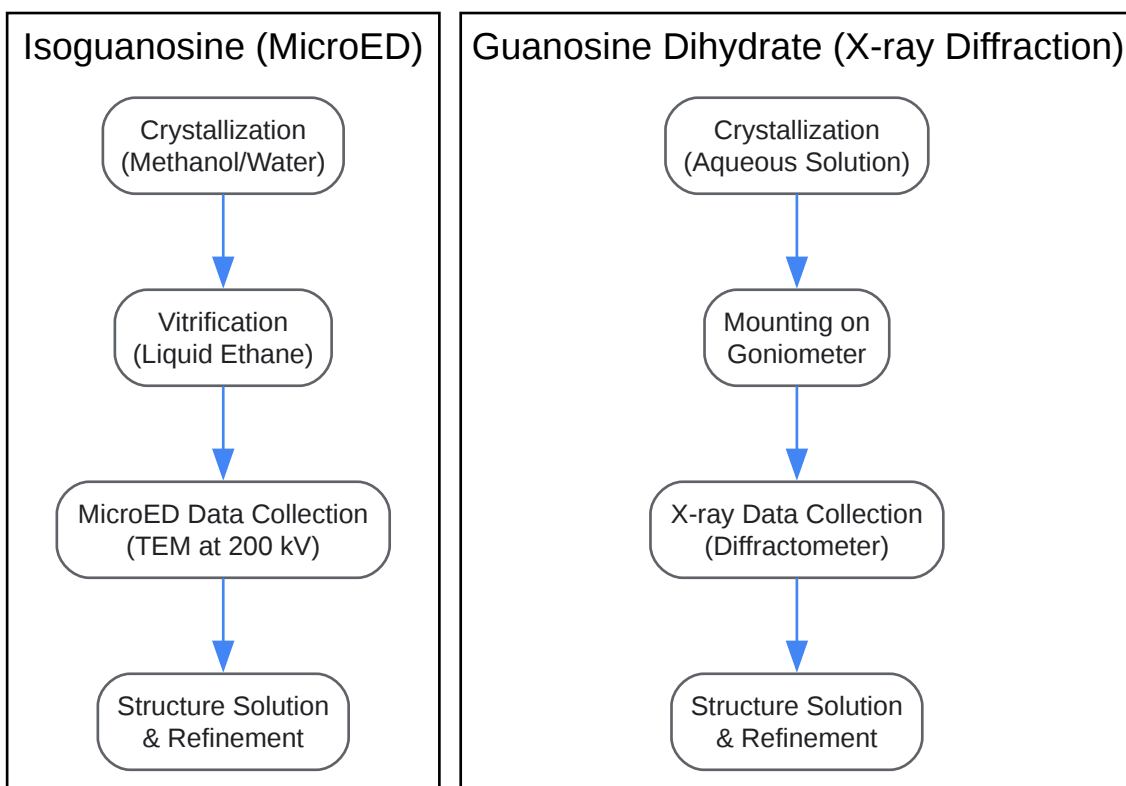
Guanosine Dihydrate: Single-Crystal X-ray Diffraction

- Crystallization: Crystals of guanosine dihydrate were obtained by the slow cooling of a saturated aqueous solution.
- Data Collection: A suitable single crystal was mounted on a goniometer, and X-ray diffraction data were collected at room temperature using a four-circle diffractometer with Cu K α radiation.
- Structure Solution and Refinement: The structure was solved by Patterson methods and refined by full-matrix least-squares procedures.

Visualizing Structural Differences

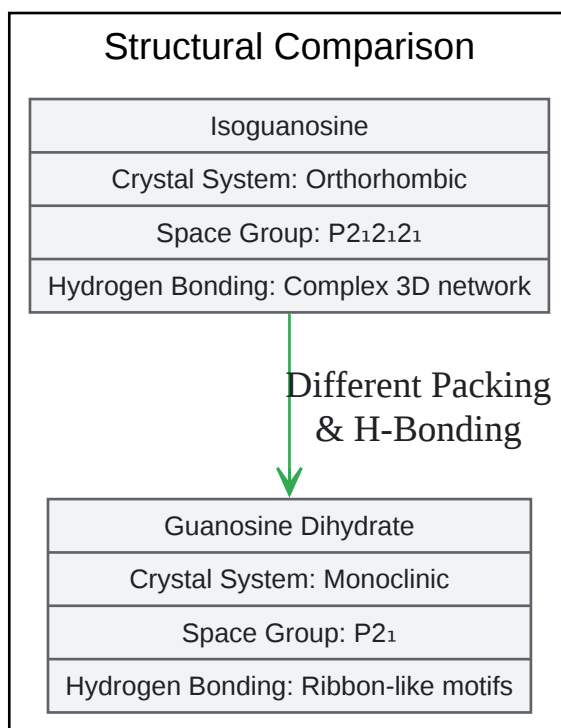
The following diagrams, generated using the DOT language, illustrate the key structural differences and the experimental workflow.

Caption: Chemical structures of guanosine and **isoguanosine** highlighting the isomeric difference.



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Caption: Experimental workflows for the crystal structure determination of **isoguanosine** and guanosine.



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Caption: Key structural differences between **isoguanosine** and guanosine crystals.

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References

- 1. Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

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